molecular formula C15H11FN2O4 B12858133 10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid

10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B12858133
M. Wt: 302.26 g/mol
InChI Key: QUJCKRUSTOSCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification of 10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

The IUPAC name of this compound systematically describes its polycyclic framework and substituents (Table 1):

Table 1: Structural breakdown of the IUPAC name

Position Component Description
Root Pyrido[1,2,3-de]benzoxazine Fused tricyclic system: pyridine (positions 1–3) fused to benzoxazine (positions 4–10).
6 Carboxylic acid -COOH group at position 6 of the benzoxazine ring.
7 Oxo group Ketone (=O) at position 7.
9 Fluoro substituent Fluorine atom at position 9.
10 Cyanomethyl group -CH2CN moiety at position 10.
3 Methyl group -CH3 at position 3 of the dihydro-pyrido ring.

The numbering begins with the nitrogen atom in the pyridine ring, proceeding through the fused benzoxazine system. The "de" notation in the pyrido prefix indicates the specific fusion pattern between the pyridine and benzoxazine rings. The dihydro designation at position 2,3 reflects partial saturation of the pyrido ring, while the methyl group at position 3 introduces chirality, a common feature in bioactive fluoroquinolones.

Historical Development of Fluoroquinolone-Based Benzoxazine Scaffolds

The integration of benzoxazine motifs into fluoroquinolones originated in the 1980s with the synthesis of ofloxacin, a racemic mixture containing a benzoxazine ring. Key milestones include:

  • Early Quinolones : Nalidixic acid (1962) established the quinolone core but lacked broad-spectrum activity due to poor Gram-positive coverage.
  • Fluorination : The addition of fluorine at position 6 (ciprofloxacin, 1987) improved potency and pharmacokinetics.
  • Benzoxazine Fusion : Daiichi Pharmaceutical’s 1985 introduction of ofloxacin marked the first clinical use of a pyrido-benzoxazine-fluoroquinolone hybrid, enhancing activity against Pseudomonas aeruginosa and intracellular pathogens.
  • Substituent Optimization : Later derivatives incorporated polar groups like cyanomethyl (e.g., the subject compound) to improve solubility and target affinity. The cyanomethyl group at position 10, as seen in CAS#643743-39-9, was designed to augment interactions with bacterial DNA gyrase’s hydrophobic pockets.

Synthetic advancements, such as the use of epichlorohydrin to introduce epoxy intermediates and tetraalkyl ammonium halides to facilitate cyclization, enabled precise modifications to the benzoxazine scaffold. These innovations culminated in derivatives with enhanced antibacterial spectra and reduced resistance development.

Properties

IUPAC Name

6-(cyanomethyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4/c1-7-6-22-14-8(2-3-17)11(16)4-9-12(14)18(7)5-10(13(9)19)15(20)21/h4-5,7H,2,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCKRUSTOSCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2CC#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, which is a versatile and economical approach. This method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound is its role as an intermediate in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial properties. The compound's structural features enhance its interaction with bacterial DNA gyrase and topoisomerase IV, leading to effective bacterial cell death.

Antibiotic Mechanism of Action Target Bacteria
PazufloxacinInhibits DNA replication by targeting gyrase and topoisomeraseGram-negative and Gram-positive bacteria

Research in Drug Development

The compound has been utilized in various studies aimed at developing new antibacterial agents. For instance, it serves as a precursor in synthesizing related compounds that exhibit improved efficacy and reduced side effects compared to traditional antibiotics.

Study 1: Synthesis of Pazufloxacin

A notable case study involved the synthesis of pazufloxacin from 10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid. Researchers demonstrated that modifications to the benzoxazine ring could enhance the compound's antibacterial potency while maintaining a favorable safety profile. The study highlighted the importance of structural optimization in developing effective antibiotics .

Study 2: High-throughput Screening for Antibacterial Activity

In another research effort, high-throughput screening techniques were employed to evaluate the antibacterial activity of derivatives of this compound. The results indicated that certain modifications led to significantly increased activity against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs:

Table 1: Structural and Functional Comparison of Quinolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 10-Cyanomethyl, 9-Fluoro C₁₅H₁₁FN₂O₄ 302.257 Cyanomethyl group may enhance electronic interactions; research chemical with unconfirmed clinical efficacy .
(S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levofloxacin Related Compound B) 9,10-Difluoro C₁₃H₉F₂NO₄ 281.21 USP-listed impurity of levofloxacin; reduced antibacterial activity due to lack of piperazine ring and dual fluorine substitution .
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levofloxacin Piperazine Impurity) 10-Piperazinyl, 9-Fluoro C₁₇H₁₈FN₃O₄ 347.34 Piperazine enhances solubility and Gram-negative activity; associated with renal toxicity at high doses .
DV-7751a (Spirocyclic Derivative) 10-(6-Azaspiro[3,4]octan-6-yl), 9-Fluoro C₂₀H₂₀FN₃O₄ 397.39 Demonstrated hepatotoxicity and nephrotoxicity in preclinical studies; spirocyclic group may reduce metabolic stability .

Key Structural and Functional Insights

Substituent Effects on Antibacterial Activity: Cyanomethyl Group: The electron-withdrawing nature of the cyanomethyl group in the target compound could enhance binding to bacterial DNA gyrase by increasing electrophilicity at the C-7 position. However, this substitution deviates from the piperazine or methylpiperazinyl groups in clinical quinolones (e.g., levofloxacin), which are critical for Gram-negative activity and water solubility . Fluorine Atoms: The single fluorine at position 9 in the target compound contrasts with 9,10-difluoro analogs (e.g., Levofloxacin Related Compound B). Dual fluorine substitution typically broadens antibacterial spectrum but may reduce metabolic stability .

Toxicity and Safety Profiles: The piperazine-containing derivative () showed dose-dependent renal toxicity in monkeys, linked to crystal formation in urine . DV-7751a () induced hepatotoxicity (elevated serum ALP) and osteochondrotic lesions in rats, highlighting risks associated with bulky substituents .

Research Implications and Gaps

  • Activity Spectrum: The cyanomethyl group’s impact on Gram-positive vs. Gram-negative activity remains unstudied. Comparative in vitro assays against pathogens like E. coli and S. aureus are needed.
  • Metabolic Stability: Cyano groups are prone to hydrolysis, which could limit oral bioavailability. Stability studies in plasma and liver microsomes are essential .
  • Synthetic Utility: The compound may serve as an intermediate for novel quinolones with hybrid substituents (e.g., combining cyanomethyl and piperazine groups).

Biological Activity

The compound 10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid (CAS Number: 643743-39-9) has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

The molecular formula of the compound is C15H11FN2O4C_{15}H_{11}FN_2O_4, with a molecular weight of approximately 302.26 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight302.257 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point556.8 ± 50 °C
LogP1.858

These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its bioavailability and pharmacokinetic profile.

Antimicrobial Properties

Research indicates that compounds similar to This compound possess significant antimicrobial activity. For instance, studies have shown that derivatives of benzoxazine compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this class of compounds involves interference with bacterial DNA replication and transcription processes. The presence of the fluorine atom in the structure is hypothesized to enhance binding affinity to bacterial enzymes involved in these processes .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have revealed that This compound exhibits selective cytotoxic effects. The compound was tested against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.

Case Studies

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of the compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial potential .
  • Case Study on Anticancer Activity :
    • In vitro studies assessed the effect of the compound on MCF-7 cells. The results showed that treatment with concentrations of 10 µM resulted in a reduction of cell viability by approximately 70% after 48 hours .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications. An analysis of related compounds suggests that:

  • Fluorine Substitution : Enhances antimicrobial potency.
  • Cyanomethyl Group : Contributes to increased cytotoxicity against cancer cells.

This highlights the importance of SAR studies in optimizing the biological activity of benzoxazine derivatives.

Q & A

Basic: What synthetic methodologies are optimized for preparing the core pyrido-benzoxazine scaffold of this compound?

Methodological Answer:
The synthesis involves multi-step reactions starting with fluorinated quinoline intermediates. Key steps include:

  • Cyclization : Reaction of 2-(piperazin-1-yl)ethanol derivatives under acidic conditions to form the pyrido[1,2,3-de]benzoxazine ring .
  • Substitution : Introduction of the cyanomethyl group at position 10 via nucleophilic displacement with bromoacetonitrile or similar reagents .
  • Purification : Use of reverse-phase HPLC to isolate enantiomerically pure forms (e.g., (3S)-configuration) .
    Critical Data :
StepYield (%)Purity (HPLC)Key Characterization
Cyclization65–74%>95%1^1H NMR, ESI-MS
Substitution49–86%>90%IR, UV-Vis

Advanced: How do stereochemical variations (e.g., (3S)-configuration) impact antibacterial activity?

Methodological Answer:
The (3S)-enantiomer shows enhanced binding to bacterial DNA gyrase due to spatial alignment of the cyanomethyl group with hydrophobic pockets in the enzyme.

  • Experimental Design : Compare MIC values of (3S) vs. (3R) enantiomers against E. coli and S. aureus using broth dilution assays .
  • Key Finding : (3S)-enantiomer exhibits 4–8x lower MIC values than (3R), correlating with molecular docking simulations .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Confirm aromatic proton environments and methyl/cyano group integration .
  • ESI-MS : Verify molecular ion peaks (e.g., m/z 376.34 for C17_{17}H17_{17}FN4_4O5_5) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and fluoroquinolone-specific bands .

Advanced: How can computational modeling predict SAR for novel derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions between the compound’s C-6 carboxylic acid and gyrase’s Mg2+^{2+}-binding site .
  • QSAR Models : Corporate Hammett constants for substituents at position 10 to predict logP and bioavailability .

Basic: What are the stability profiles under varying pH and temperature?

Methodological Answer:

  • Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
    • Key Finding : Degradation occurs via hydrolysis of the β-lactam ring at pH >8, forming inactive byproducts .
  • Storage : Recommend refrigeration (2–8°C) in amber vials to prevent photolytic decomposition .

Advanced: How to resolve contradictions in reported spectral data (e.g., 1^11H NMR shifts)?

Methodological Answer:

  • Cross-Validation : Compare data across deuterated solvents (DMSO-d6_6 vs. CDCl3_3) to account for solvent-induced shifts .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., overlapping aromatic protons) .

Basic: What in vitro assays assess potency against resistant bacterial strains?

Methodological Answer:

  • Topoisomerase IV Inhibition Assay : Measure IC50_{50} using supercoiled plasmid DNA relaxation assays .
  • Efflux Pump Inhibition : Co-administer with sub-inhibitory concentrations of efflux inhibitors (e.g., PAβN) to evaluate resistance reversal .

Advanced: What strategies improve bioavailability without altering efficacy?

Methodological Answer:

  • Prodrug Design : Synthesize ethyl ester derivatives at C-6 to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase solubility and prolong half-life .

Basic: How to isolate enantiomers for chiral purity assessment?

Methodological Answer:

  • Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase and hexane:isopropanol mobile phase .
  • Polarimetry : Confirm enantiomeric excess (>99%) via optical rotation measurements .

Advanced: What mechanistic insights explain reduced activity against Gram-negative pathogens?

Methodological Answer:

  • Outer Membrane Permeability : Use liposome permeability assays to quantify diffusion across P. aeruginosa membranes .
  • Resistance Gene Screening : Perform PCR to detect mutations in gyrA and parC genes in clinical isolates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.